Cas no 2229314-17-2 (3-amino-2-2-(dimethylamino)-3,4-difluorophenylpropan-1-ol)

3-Amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol is a fluorinated phenylpropanolamine derivative with a dimethylamino substituent, offering unique structural features for pharmaceutical and chemical applications. Its difluorophenyl moiety enhances metabolic stability and bioavailability, while the amino and hydroxyl functional groups provide versatile reactivity for further derivatization. This compound is particularly valuable in medicinal chemistry as a potential intermediate for CNS-active agents or adrenergic receptor modulators due to its structural resemblance to bioactive amines. The dimethylamino group may influence lipophilicity and membrane permeability, making it useful in drug discovery. Careful handling is advised due to its amine functionality and potential sensitivity to oxidation.
3-amino-2-2-(dimethylamino)-3,4-difluorophenylpropan-1-ol structure
2229314-17-2 structure
Product name:3-amino-2-2-(dimethylamino)-3,4-difluorophenylpropan-1-ol
CAS No:2229314-17-2
MF:C11H16F2N2O
Molecular Weight:230.254349708557
CID:6429909
PubChem ID:165614169

3-amino-2-2-(dimethylamino)-3,4-difluorophenylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-2-2-(dimethylamino)-3,4-difluorophenylpropan-1-ol
    • 3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol
    • 2229314-17-2
    • EN300-1734319
    • インチ: 1S/C11H16F2N2O/c1-15(2)11-8(7(5-14)6-16)3-4-9(12)10(11)13/h3-4,7,16H,5-6,14H2,1-2H3
    • InChIKey: SZNFASDLPFUZMV-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1N(C)C)C(CO)CN)F

計算された属性

  • 精确分子量: 230.12306946g/mol
  • 同位素质量: 230.12306946g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 216
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 49.5Ų

3-amino-2-2-(dimethylamino)-3,4-difluorophenylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1734319-0.1g
3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol
2229314-17-2
0.1g
$1320.0 2023-09-20
Enamine
EN300-1734319-0.5g
3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol
2229314-17-2
0.5g
$1440.0 2023-09-20
Enamine
EN300-1734319-2.5g
3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol
2229314-17-2
2.5g
$2940.0 2023-09-20
Enamine
EN300-1734319-1g
3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol
2229314-17-2
1g
$1500.0 2023-09-20
Enamine
EN300-1734319-10g
3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol
2229314-17-2
10g
$6450.0 2023-09-20
Enamine
EN300-1734319-5.0g
3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol
2229314-17-2
5g
$4349.0 2023-06-04
Enamine
EN300-1734319-10.0g
3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol
2229314-17-2
10g
$6450.0 2023-06-04
Enamine
EN300-1734319-1.0g
3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol
2229314-17-2
1g
$1500.0 2023-06-04
Enamine
EN300-1734319-5g
3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol
2229314-17-2
5g
$4349.0 2023-09-20
Enamine
EN300-1734319-0.25g
3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol
2229314-17-2
0.25g
$1381.0 2023-09-20

3-amino-2-2-(dimethylamino)-3,4-difluorophenylpropan-1-ol 関連文献

3-amino-2-2-(dimethylamino)-3,4-difluorophenylpropan-1-olに関する追加情報

Comprehensive Overview of 3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol (CAS No. 2229314-17-2)

The compound 3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol (CAS No. 2229314-17-2) is a fluorinated phenylpropanolamine derivative with a unique structural framework. Its molecular formula, C11H16F2N2O, highlights the presence of fluorine atoms and a dimethylamino group, which contribute to its potential applications in pharmaceutical and agrochemical research. The difluorophenyl moiety, combined with the propan-1-ol backbone, makes this compound a subject of interest for drug discovery and material science.

Recent trends in organic chemistry emphasize the importance of fluorinated compounds due to their enhanced metabolic stability and bioavailability. Researchers frequently search for terms like "fluorinated phenylpropanolamine derivatives" or "CAS 2229314-17-2 applications" to explore its utility in medicinal chemistry. The compound's amino alcohol functionality is particularly noteworthy, as it serves as a versatile intermediate for synthesizing chiral ligands or bioactive molecules. Its structural features align with the growing demand for highly functionalized aromatic compounds in asymmetric catalysis.

From a synthetic perspective, 3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol can be prepared via reductive amination or nucleophilic substitution reactions. Its dimethylamino group enhances solubility in polar solvents, while the difluorophenyl ring improves lipophilicity—a balance sought after in CNS-targeting drug candidates. Discussions on platforms like ResearchGate often highlight queries such as "how to purify CAS 2229314-17-2" or "NMR data for fluorinated propanolamines," reflecting practical challenges in handling this compound.

In agrochemical research, the 3,4-difluorophenyl segment is associated with herbicidal and fungicidal activity. Patent databases reveal increasing interest in derivatives of this scaffold for crop protection. SEO-optimized searches like "difluorophenyl propanolamine synthesis" or "CAS 2229314-17-2 price" indicate commercial relevance. The compound’s chiral center also opens avenues for enantioselective studies, a hotspot in green chemistry.

Thermodynamic studies of 3-amino-2-[2-(dimethylamino)-3,4-difluorophenyl]propan-1-ol suggest stability under ambient conditions, though storage in inert atmospheres is recommended. Analytical techniques such as HPLC and LC-MS are critical for quality control, as evidenced by searches for "HPLC methods for CAS 2229314-17-2." Regulatory compliance with REACH and TSCA frameworks further underscores its safe handling protocols.

Future directions may explore its role in PET radiopharmaceuticals, leveraging fluorine-18 isotopes. The compound’s hydrogen-bonding capacity and steric effects also make it a candidate for crystal engineering. As interdisciplinary research grows, CAS 2229314-17-2 exemplifies how tailored fluorination can unlock novel functionalities in organic synthesis.

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